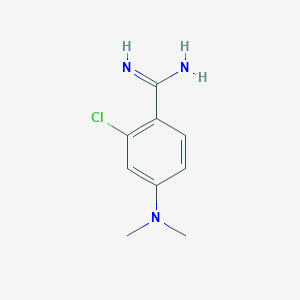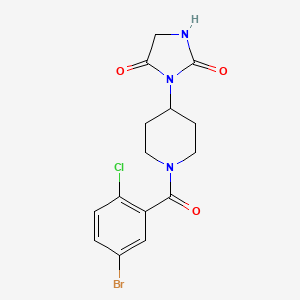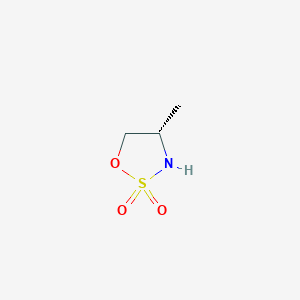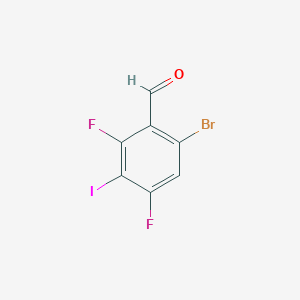
2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one” is an organic compound that contains a carbonyl group (C=O), an amino group (NH2), and a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine . The ketone could potentially undergo reactions such as nucleophilic addition or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the polar carbonyl and amine groups could influence its solubility in different solvents .Scientific Research Applications
Chiral Hydrogen Bond Donor Catalysts
The compound has been utilized in the development of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds. This process highlights its application in creating asymmetric centers in organic molecules, crucial for developing pharmaceuticals with specific biological activities (Kumar, Ghosh, & Gladysz, 2016).
Synthesis of N-tert-Alkoxyarylaminyl Radicals
Another application involves the synthesis of N-tert-alkoxyarylaminyl radicals, where the compound's derivatives have been used to generate stable radical species. These radicals have potential applications in materials science and as intermediates in organic synthesis, demonstrating the versatility of the compound in facilitating complex chemical transformations (Miura, Muranaka, & Teki, 2006).
HIV Protease Inhibitor Development
A specific derivative, (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, has been synthesized from the compound and used as a component block in the development of HIV protease inhibitors. This highlights its importance in the synthesis of bioactive molecules that can lead to therapeutic agents (Yuasa, Yuasa, & Tsuruta, 1998).
Radical Carboamination
The compound's structural framework has been explored in the radical carboamination of [1.1.1]propellane, aiming to synthesize multifunctionalized derivatives. This research underscores the compound's role in creating novel structures with potential pharmaceutical applications, expanding the chemical space for drug discovery (Kanazawa, Maeda, & Uchiyama, 2017).
Nucleophilic Substitutions and Radical Reactions
Furthermore, derivatives of 2-(tert-Butoxycarbonylamino)-5-phenylpentane-3-one have been utilized in studies focusing on nucleophilic substitutions and radical reactions. These reactions facilitate the modification of the benzene ring, showing the compound's utility in fine chemical synthesis, especially in designing compounds with specific functional groups (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDIGVFTACDKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![N1-(2-(diethylamino)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2579410.png)


![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)

![4-bromo-1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2579420.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)
